![molecular formula C13H14N2O3S B2433609 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-66-5](/img/structure/B2433609.png)
2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
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Overview
Description
“2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .
Synthesis Analysis
The synthesis of this compound involves a multistep process from readily available starting materials . Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES (Daylight) notation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a multistep process . The exact reactions would depend on the specific starting materials and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Additional properties such as melting point, boiling point, solubility, and spectral data may require further experimental determination.Scientific Research Applications
Norepinephrine Inhibitors
A study reported the sequential modification of previously identified compounds leading to the discovery of a series of potent and selective inhibitors of the norepinephrine transporter, which demonstrated efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Glucosidase Inhibitors with Antioxidant Activity
Another research focused on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives. These compounds were designed and synthesized for in vitro antioxidant activities and glucosidase inhibitors. The study found several compounds demonstrating inhibitory potential much better than the standard acarbose, highlighting their potential as therapeutic agents (Özil et al., 2018).
Environmental Marker Analysis
Research into environmental markers has identified 2-(4-Morpholinyl)benzothiazole as a potential molecular marker of street runoff, originating from automobile tire rubber. This study developed an analytical method for detecting such compounds in environmental samples, emphasizing its importance in environmental chemistry (Kumata et al., 1996).
Electrochemical Synthesis
A study demonstrated the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol, showcasing the versatility of electrochemical methods in synthesizing complex molecules (Esmaili & Nematollahi, 2013).
Antimicrobial Activity
Research has also explored the antimicrobial properties of synthesized compounds, including novel fluorinated benzothiazolo imidazole compounds, showing promising antimicrobial activity. This highlights the compound's potential use in medical applications to combat microbial infections (Sathe et al., 2011).
Modulation of Luminescence
A study on the modulation of the near-infrared luminescence of neodymium and ytterbium complexes with tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines showcases the application of such compounds in materials science, particularly in enhancing and controlling the luminescence properties of lanthanide complexes (Shavaleev et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole are currently unknown
Biochemical Pathways
The biochemical pathways affected by 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole are currently unknown . Future studies should aim to summarize the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole’s action are currently unknown
properties
IUPAC Name |
2-morpholin-4-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-16-4-2-15(1)13-14-9-7-10-11(8-12(9)19-13)18-6-5-17-10/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBVOHRUBJOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole |
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